![molecular formula C9H7FN4 B2415058 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine CAS No. 107128-47-2](/img/structure/B2415058.png)
5-(4-Fluorophenyl)-1,2,4-triazin-3-amine
Overview
Description
5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (5-FPTA) is an organic compound with the molecular formula C7H6FN3. It is a white solid with a melting point of 159-161°C and a boiling point of 282-284°C. 5-FPTA is a member of the triazine family of compounds, and is used in a variety of scientific research applications. It is a versatile compound that is used as a precursor to a wide range of compounds, as well as a reagent in synthetic organic chemistry.
Scientific Research Applications
Anti-Cancer Properties: Investigate its efficacy against specific cancer cell lines, especially breast cancer. Fluorinated compounds often exhibit improved stability and binding affinity to proteins, which could enhance their anti-cancer activity .
Estrogen Receptor Modulation: Molecular docking studies suggest that this compound has a binding affinity similar to 4-OHT (a native ligand) for the human estrogen alpha receptor (ERα). Further exploration could lead to novel estrogen-related therapies .
Flame Retardancy and Dielectric Properties
The compound’s fluorine content could enhance flame retardancy and dielectric properties. Consider its application in epoxy resin formulations for electrical insulation and fire safety .
Materials Science and Crystal Engineering
Explore the compound’s crystal structures and potential applications:
- Pyrazoline Derivatives : Investigate its synthesis from 4,4’-difluoro chalcone and semicarbazide hydrochloride. These derivatives may have interesting properties for materials science .
properties
IUPAC Name |
5-(4-fluorophenyl)-1,2,4-triazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4/c10-7-3-1-6(2-4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJSACLSZOMWMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=NC(=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-1,2,4-triazin-3-amine | |
CAS RN |
107128-47-2 | |
Record name | 5-(4-fluorophenyl)-1,2,4-triazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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